molecular formula C6H13Br2N B1376070 2-Bromocyclohexan-1-amine hydrobromide CAS No. 1384428-06-1

2-Bromocyclohexan-1-amine hydrobromide

Cat. No.: B1376070
CAS No.: 1384428-06-1
M. Wt: 258.98 g/mol
InChI Key: OHRFSRLWUIONFQ-UHFFFAOYSA-N
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Description

2-Bromocyclohexan-1-amine hydrobromide is a chemical compound with the molecular formula C6H13Br2N. It is a brominated amine derivative of cyclohexane and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromocyclohexan-1-amine hydrobromide typically involves the bromination of cyclohexanone followed by amination. One common method includes the bromination of cyclohexanone in an aqueous or aqueous-organic medium using a brominating agent such as bromine or a mixture of a halogenate salt and hydrogen bromide . The resulting 2-bromo-cyclohexanone is then hydrolyzed with an alkaline compound at a pH above 7.5 and at a temperature of up to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of electrochemical bromination methods can also be employed to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclohexan-1-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-alkylated amines.

    Elimination: Formation of alkenes.

    Addition: Formation of alkyl bromides.

Scientific Research Applications

2-Bromocyclohexan-1-amine hydrobromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromocyclohexan-1-amine hydrobromide involves its interaction with molecular targets through nucleophilic substitution and addition reactions. The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives. Additionally, it can form carbocations during addition reactions with alkenes, which are then attacked by nucleophiles to form new products .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A similar amine derivative of cyclohexane without the bromine atom.

    2-Chlorocyclohexan-1-amine: A chlorinated analog of 2-Bromocyclohexan-1-amine hydrobromide.

    2-Iodocyclohexan-1-amine: An iodinated analog of this compound.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chlorinated and iodinated analogs. The bromine atom makes it more reactive in nucleophilic substitution and addition reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-bromocyclohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRFSRLWUIONFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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